N-ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide
Description
Nomenclature and Classification within Benzamide Derivatives
N-Ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide is systematically named according to IUPAC guidelines as N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide (CAS: 1223748-27-3). Its molecular formula is C₁₄H₂₁ClN₂O (molecular weight: 268.78 g/mol), and it belongs to the benzamide class, characterized by a benzene ring fused to an amide functional group. The compound is further distinguished by:
Historical Development and Research Context
The compound emerged from synthetic efforts to optimize benzamide derivatives for dual industrial and pharmacological applications:
- Early synthesis : Derived from Michael addition and alkylation strategies used in pyrrolidine-based antibiotic intermediates (e.g., premafloxacin).
- Industrial adoption : Marketed as Solvent Red 119 , a metal-complex dye for polymers, coatings, and inks.
- Pharmacological relevance : Served as a precursor in developing dopamine D₃/D₄ receptor antagonists, highlighting its versatility.
Significance in Chemical and Biochemical Research
This compound bridges multiple research domains:
- Material science : As Solvent Red 119, it exhibits heat stability up to 200°C and solubility in polar solvents (e.g., 400 g/L in MEK).
- Medicinal chemistry : The pyrrolidine-3-yl group enables interactions with neurotransmitter receptors, making it a scaffold for central nervous system (CNS) drug candidates.
- Synthetic versatility : Serves as a boronic ester intermediate (e.g., 2304635-34-3) for Suzuki-Miyaura cross-coupling reactions.
Table 2: Industrial and Research Applications
| Application | Key Property | Example Use Case |
|---|---|---|
| Dye manufacturing | High solubility in MEK | Aluminum foil coloration |
| Pharmaceutical research | Pyrrolidine bioactivity | Dopamine antagonist design |
| Organic synthesis | Boronate functionalization | Cross-coupling reactions |
Structure-Property Relationship Overview
The compound’s functionality arises from its hybrid aromatic-heterocyclic architecture:
Properties
IUPAC Name |
N-ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-16(2)14(17)12-6-4-5-11(9-12)13-7-8-15-10-13/h4-6,9,13,15H,3,7-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVRZWQGRZAOAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC=CC(=C1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Construction Strategies
The pyrrolidine substituent at the benzene’s 3-position is typically introduced via cyclization reactions or coupling protocols :
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Cyclization of 4-aminobutyl precursors : Reacting 3-(4-aminobutyl)benzoic acid under dehydrating conditions (e.g., refluxing toluene with catalytic acid) forms the pyrrolidine ring through intramolecular nucleophilic attack. This method aligns with protocols used in synthesizing 1-methyl-3-pyrrolidinol, where malic acid and methylamine undergo water-elimination cyclization.
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Buchwald-Hartwig amination : Palladium-catalyzed coupling of 3-bromobenzoic acid with pre-formed pyrrolidine derivatives could install the pyrrolidine group, though this approach requires precise ligand selection to avoid over-reduction.
Carboxylic Acid Activation
Conversion of 3-pyrrolidin-3-ylbenzoic acid to its acyl chloride (e.g., using thionyl chloride or oxalyl chloride) is essential for subsequent amidation. Patent US8697876B2 highlights the use of chlorobenzene as a solvent during benzoyl chloride formation, which minimizes side reactions and improves solubility.
Stepwise Synthesis of 3-Pyrrolidin-3-Ylbenzoic Acid
Route 1: Cyclization of 3-(4-Aminobutyl)Benzoic Acid
Step 1: Synthesis of 3-(4-Hydroxybutyl)Benzoic Acid
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Reactants : 3-Bromobenzoic acid, 4-bromo-1-butanol.
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Conditions : Pd(OAc)₂/Xantphos catalyst, K₂CO₃, DMF, 110°C, 24h.
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Yield : ~65% (analogous to Suzuki coupling yields in similar systems).
Step 2: Tosylation of Hydroxyl Group
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Reactants : TsCl, Et₃N, CH₂Cl₂, 0°C → rt.
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Outcome : 3-(4-tosyloxybutyl)benzoic acid.
Step 3: Amination and Cyclization
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Reactants : NH₃ (aq.), THF, 70°C, 12h.
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Mechanism : Tosylate displacement by ammonia generates 3-(4-aminobutyl)benzoic acid, which undergoes cyclization upon heating to form 3-pyrrolidin-3-ylbenzoic acid.
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Key Data :
Parameter Value Reaction Temperature 70°C Yield 58% Purity (HPLC) 92%
Route 2: Reductive Amination Approach
Step 1: Synthesis of 3-Oxobutylbenzoic Acid
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Reactants : 3-Formylbenzoic acid, nitroethane.
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Conditions : Michael addition followed by oxidation (KMnO₄, H₂O, 80°C).
Step 2: Reductive Cyclization
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Reactants : H₂ (1 atm), Ra-Ni catalyst, MeOH.
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Outcome : Direct formation of 3-pyrrolidin-3-ylbenzoic acid via imine intermediate reduction.
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Advantage : Fewer steps but lower regioselectivity (~45% yield).
Amide Bond Formation with N-Ethyl-N-Methylamine
Acyl Chloride Method
Step 1: Synthesis of 3-Pyrrolidin-3-Ylbenzoyl Chloride
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Reactants : 3-Pyrrolidin-3-ylbenzoic acid, SOCl₂, chlorobenzene.
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Conditions : Reflux, 4h, N₂ atmosphere.
Step 2: Reaction with N-Ethyl-N-Methylamine
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Molar Ratio : 1:1.2 (acid chloride:amine).
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Solvent : Dry THF, 0°C → rt.
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Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, rotary evaporation.
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Key Data :
Parameter Value Reaction Time 6h Isolated Yield 76% Purity (NMR) ≥95%
Alternative Pathways and Comparative Analysis
Ullmann-Type Coupling
Coupling 3-iodobenzoic acid with 3-amino-pyrrolidine using CuI/L-proline catalyst in DMSO at 100°C provides moderate yields (52%) but requires stringent oxygen-free conditions.
Microwave-Assisted Synthesis
Accelerating the cyclization step via microwave irradiation (150°C, 20min) improves throughput but risks decomposition of heat-sensitive intermediates.
Purity Optimization and Scalability Challenges
Chromatographic Purification
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Normal-phase silica gel : Effective for removing unreacted amine (Rf = 0.7 vs. product Rf = 0.3 in EtOAc/hexanes 1:1).
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Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity.
Scalability Limitations
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Cyclization step exotherm : Requires controlled addition in batch reactors >1kg scale.
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Acyl chloride stability : Degrades upon storage; must be used immediately.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
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HPLC (C18, MeCN/H₂O 60:40) : tR = 8.2min, single peak.
Industrial-Scale Considerations
Cost-Effective Solvent Selection
Replacing THF with 2-MeTHF in the amidation step reduces toxicity and improves biodegradability without compromising yield.
Waste Stream Management
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Tosyl chloride byproducts : Neutralized with NaOH to form non-hazardous sulfonate salts.
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Metal catalysts : Recovered via ion-exchange resins for reuse.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The benzamide moiety can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: This compound serves as a scaffold for synthesizing more complex molecules. It is utilized in various organic reactions to create derivatives with enhanced properties.
- Reagent in Organic Reactions: The compound acts as a reagent in several organic synthesis processes, facilitating the formation of new chemical entities.
2. Biology:
- Biological Activity Investigation: Research has focused on the compound's potential antimicrobial and anti-inflammatory properties. Studies indicate it may interact with biological systems to modulate various pathways.
- Neurotransmitter Modulation: The compound has been shown to influence neurotransmitter systems, particularly serotonin and noradrenaline receptors. This suggests potential applications in treating neurological disorders such as depression and anxiety .
3. Medicine:
- Drug Discovery: N-ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide is explored as a lead compound in drug discovery efforts targeting specific receptors or enzymes. Its ability to modulate neurotransmitter levels positions it as a candidate for developing new therapeutic agents .
- Therapeutic Effects: Preliminary studies indicate that derivatives of this compound may possess neuroprotective effects, further supporting its relevance in neurological research.
Case Studies
Case Study 1: Neuroprotective Effects
A study examined the effects of this compound on neuroinflammation models. Results showed that the compound could reduce inflammatory markers and improve cognitive function in animal models of ischemic stroke, indicating its potential as a neuroprotective agent .
Case Study 2: Antimicrobial Activity
Research into the antimicrobial properties of derivatives of this compound revealed significant activity against various bacterial strains. The findings suggest that modifications to the compound's structure can enhance its efficacy against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of N-Ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and their implications:
Key Observations:
- Directing Groups : The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enhances its utility in metal-catalyzed reactions, whereas the pyrrolidine in the target compound may offer alternative coordination sites for catalysis .
- Electronic Effects : The trifluoromethyl group in the pyridinyl derivative increases lipophilicity and metabolic resistance, contrasting with the ethyl-methyl groups in the target compound, which balance steric bulk and solubility .
- Heterocyclic Rings : Pyrrolidine (5-membered) vs. piperazine (6-membered) rings influence conformational flexibility and binding affinity in biological systems .
Biological Activity
N-ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 268.78 g/mol. It features a benzamide structure with a pyrrolidine ring, which enhances its reactivity and biological activity. The compound is typically encountered as a hydrochloride salt, improving its solubility in aqueous solutions, crucial for biological applications.
The biological activity of this compound is primarily attributed to its interactions with various biological receptors and enzymes. These interactions can modulate neurotransmitter levels and influence cellular signaling pathways. Notably, it may act as an agonist or antagonist at certain receptors, affecting signal transduction processes critical for cellular responses.
Key Mechanisms Include:
- Receptor Modulation : The compound can bind to neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways, which are vital in treating neurological disorders.
- Enzyme Interaction : It may affect enzymes involved in neurotransmitter synthesis, thereby modulating their activity and impacting neurotransmitter levels in the brain .
- Cellular Effects : this compound has been shown to influence cell signaling pathways related to growth, differentiation, and apoptosis.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Properties : Studies suggest potential therapeutic effects in inflammatory conditions.
- Analgesic Effects : The compound may serve as an analgesic by modulating pain pathways.
- Antibacterial Activity : Similar compounds have demonstrated antibacterial properties, indicating potential for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Table 1: Summary of Biological Activities
Notable Research Findings
- Neurotransmitter Interaction : A study highlighted that this compound can significantly alter neurotransmitter levels, suggesting its potential use in treating depression or anxiety disorders.
- Cell Proliferation Studies : Research indicated that the compound influences cell proliferation rates in various cell lines, suggesting implications for cancer therapy.
- Synthetic Pathways : The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity, allowing for further exploration of its derivatives with enhanced biological activities.
Q & A
Basic: What are the standard synthetic routes for N-ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, a benzamide derivative can be synthesized by activating carboxylic acids with EDC in DMSO, followed by dropwise addition of nucleophiles (e.g., amines) under inert conditions. Reaction progress is monitored via HPLC or NMR to confirm intermediate formation and completion . Solvent choice (e.g., DMSO for solubility) and temperature control (room temperature to 60°C) are critical for yield optimization .
Basic: How is this compound characterized in laboratory settings?
Methodological Answer:
Characterization employs:
- NMR Spectroscopy : To confirm molecular structure and purity (e.g., ¹H/¹³C NMR for functional group analysis) .
- HPLC : For quantifying purity and detecting intermediates .
- Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns .
- Elemental Analysis : Validates empirical formula .
Safety protocols, including proper ventilation and PPE, must be followed during analysis .
Advanced: How can reaction yields be optimized for this compound?
Methodological Answer:
Yield optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .
- Catalyst Selection : EDC or DMAP improves coupling efficiency .
- Temperature Gradients : Stepwise heating (e.g., 30°C to 60°C) minimizes side reactions .
- Real-Time Monitoring : Use inline NMR or HPLC to adjust parameters dynamically . Post-reaction purification via column chromatography (silica gel, ethyl acetate/petroleum ether) further refines yield .
Advanced: How to resolve contradictions in pharmacological data for this compound?
Methodological Answer:
Contradictions (e.g., variable enzyme inhibition results) require:
- Dose-Response Curves : Assess activity across concentrations (e.g., 1–100 µM) to identify non-linear effects .
- Binding Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate target interactions .
- Control Experiments : Test metabolites or structural analogs to rule off-target effects . Iterative data triangulation with orthogonal methods (e.g., computational docking) clarifies mechanisms .
Safety: What precautions are critical during synthesis and handling?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- PPE : Nitrile gloves, lab coats, and safety goggles .
- Decontamination : Immediate washing with soap/water after skin contact .
- Waste Disposal : Segregate halogenated waste per EPA guidelines . Airborne concentration monitoring is recommended for large-scale synthesis .
Advanced: How to profile impurities in synthesized batches?
Methodological Answer:
- HPLC-MS : Detect trace impurities (e.g., unreacted intermediates) with reverse-phase C18 columns and gradient elution .
- Reference Standards : Compare retention times against EP-grade impurities (e.g., piperazine derivatives) .
- Forced Degradation Studies : Expose samples to heat/light/acidity to identify degradation products .
Advanced: How do structural modifications impact pharmacokinetics?
Methodological Answer:
- Lipophilicity : Introduce trifluoromethyl groups to enhance metabolic stability and membrane permeability, as seen in analogs .
- Metabolic Profiling : Use liver microsome assays to track CYP450-mediated oxidation .
- LogP Calculations : Predict tissue distribution via computational tools (e.g., ChemAxon) .
Basic: What assays evaluate biological activity?
Methodological Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates .
- Cell Viability : MTT assays in cancer cell lines (e.g., IC₅₀ determination) .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCR targets) .
Advanced: How to model interactions using computational chemistry?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases) .
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR : Relate structural descriptors (e.g., H-bond donors) to activity data .
Basic: What purification techniques are effective post-synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
